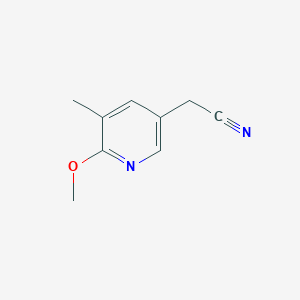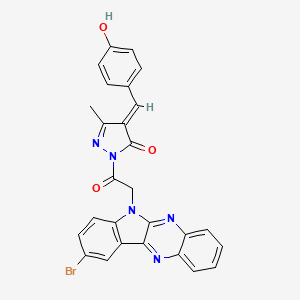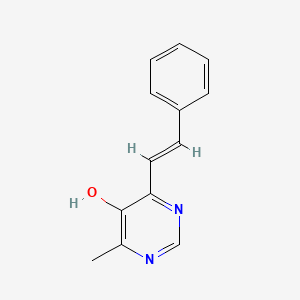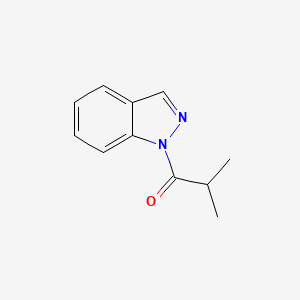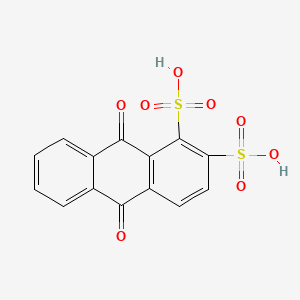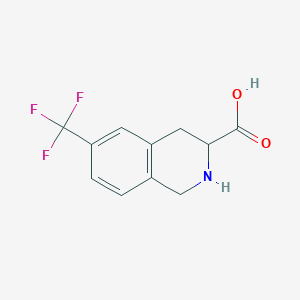
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group, an aminoethyl group, and a dihydroxypropyl phosphate moiety. This compound is of significant interest in organic synthesis and biochemical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate typically involves multiple steps:
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This step ensures that the amino group does not participate in unwanted side reactions.
Phosphorylation: The protected aminoethyl group is then reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl3), to introduce the phosphate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphate group can be reduced to form phosphonates or phosphines.
Substitution: The BOC protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the BOC group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphonates or phosphines.
Substitution: Free aminoethyl group ready for further reactions.
科学研究应用
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The compound exerts its effects through interactions with various molecular targets and pathways:
Enzyme Inhibition: The phosphate group can mimic natural substrates of enzymes, leading to competitive inhibition.
Protein Modification: The aminoethyl group can form covalent bonds with proteins, altering their function.
Signal Transduction: The compound can participate in signaling pathways by acting as a phosphate donor or acceptor.
相似化合物的比较
Similar Compounds
Sodium2-aminoethyl(2,3-dihydroxypropyl)phosphate: Lacks the BOC protecting group, making it more reactive but less stable.
Sodium2-((tert-butoxycarbonyl)amino)ethylphosphate: Does not have the dihydroxypropyl group, limiting its applications in hydroxylation reactions.
Uniqueness
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate is unique due to its combination of a BOC-protected amino group, a dihydroxypropyl moiety, and a phosphate group. This combination allows for a wide range of chemical modifications and applications, making it a versatile tool in research and industry.
属性
分子式 |
C10H21NNaO8P |
|---|---|
分子量 |
337.24 g/mol |
IUPAC 名称 |
sodium;2,3-dihydroxypropyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C10H22NO8P.Na/c1-10(2,3)19-9(14)11-4-5-17-20(15,16)18-7-8(13)6-12;/h8,12-13H,4-7H2,1-3H3,(H,11,14)(H,15,16);/q;+1/p-1 |
InChI 键 |
SVKJWXOVLJCHHZ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC(=O)NCCOP(=O)([O-])OCC(CO)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)


![6-Iodo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13123775.png)
![(3R,8R,8aS)-8-Methyl-3-phenyltetrahydro-2H-oxazolo[3,2-a]pyridin-5(3H)-one](/img/structure/B13123785.png)
